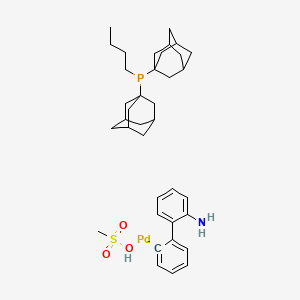

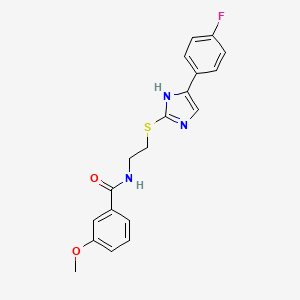

![molecular formula C25H20N4O3S2 B2494761 N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide CAS No. 864939-26-4](/img/structure/B2494761.png)

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step reactions, starting from simple precursors and utilizing cyclization, amidation, or sulfonation reactions to introduce specific functional groups. For instance, compounds with thiazolyl and benzamide groups have been synthesized through base-catalyzed cyclization of thioureas with bromine and subsequent reactions with acetophenone, demonstrating the versatility and complexity of synthetic strategies needed to construct such molecules (Saeed et al., 2008).

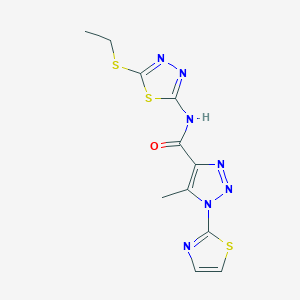

Molecular Structure Analysis

The molecular structure of compounds similar to the one often reveals intricate arrangements of atoms and bonds, contributing to their unique chemical properties. X-ray crystallography studies have been pivotal in determining the precise molecular geometry, showcasing how specific substituents influence the overall molecular conformation and the potential for intermolecular interactions (Sagar et al., 2018).

Chemical Reactions and Properties

Chemical properties of such compounds are influenced by their functional groups. For example, the presence of a thiazolyl group can impart the molecule with certain reactivity towards nucleophiles or electrophiles, while the cyanophenyl group might engage in reactions typical for nitriles, such as hydrolysis or reduction. Furthermore, the sulfamoyl benzamide portion could participate in hydrogen bonding, affecting solubility and reactivity.

Physical Properties Analysis

The physical properties of complex organic molecules like this one are dictated by their molecular structure. Properties such as melting point, solubility, and crystallinity can be significantly affected by the presence of specific functional groups and the molecule's overall shape. Studies on similar compounds have shown that crystalline structure and solubility behavior can be tailored by modifying the substituents on the benzamide ring or the thiazolyl group (Glidewell et al., 2018).

科学的研究の応用

Chemical Synthesis and Heterocyclic Compounds

Research into chemical synthesis often focuses on the development of novel compounds with potential biological activities. Heterocyclic compounds, such as thiazoles and benzamides, are of particular interest due to their wide range of applications in medicinal chemistry. For instance, thiazolidinones and their derivatives have been extensively studied for their diverse biological potentials, which include antibacterial, antifungal, and anticancer activities. These compounds are synthesized through various methods and are used as key building blocks in pharmaceutical research to explore new therapeutic agents (ArunlalV., Vandana, & Biju, 2015).

Drug Design and Biological Activities

The design and synthesis of novel compounds also involve understanding their mechanism of action and potential as drug candidates. For example, sulfonamides have shown a wide range of biological activities, including antimicrobial and anticancer properties, making them a significant focus for new drug development (Carta, Scozzafava, & Supuran, 2012). Similarly, compounds with benzimidazole and quinazoline structures are explored for their optoelectronic properties, highlighting the multidisciplinary applications of these molecules beyond pharmaceuticals, into materials science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

作用機序

Target of Action

Similar compounds have shown promising antimicrobial and antiproliferative activities . The targets could be proteins or enzymes involved in these biological processes.

Mode of Action

It’s known that thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Biochemical Pathways

Similar compounds have been found to interfere with the biosynthesis of bacterial lipids , which could potentially disrupt the integrity of the bacterial cell membrane and inhibit bacterial growth.

Result of Action

Similar compounds have shown promising antimicrobial and antiproliferative activities , suggesting that this compound could potentially inhibit the growth of bacteria and cancer cells.

特性

IUPAC Name |

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O3S2/c1-2-29(21-6-4-3-5-7-21)34(31,32)22-14-12-20(13-15-22)24(30)28-25-27-23(17-33-25)19-10-8-18(16-26)9-11-19/h3-15,17H,2H2,1H3,(H,27,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDRDFNZDDLMWPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Furan-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

![4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-5-amine](/img/structure/B2494685.png)

![2-[4-(methylamino)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride, Mixture of isomers](/img/structure/B2494701.png)